molecular formula C18H26N2O3 B11805346 tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate

tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate

Cat. No.: B11805346
M. Wt: 318.4 g/mol
InChI Key: VHMRTROJRIAYFT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with an appropriate allyloxyphenyl derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred and cooled to 0°C before adding the allyloxyphenyl derivative dropwise. The reaction is then allowed to proceed at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization or chromatography techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(2-(allyloxy)phenyl)piperazine-1-carboxylate is unique due to the presence of the allyloxy group, which can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its ability to interact with multiple molecular targets also enhances its potential in drug discovery and development .

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 4-(2-prop-2-enoxyphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C18H26N2O3/c1-5-14-22-16-9-7-6-8-15(16)19-10-12-20(13-11-19)17(21)23-18(2,3)4/h5-9H,1,10-14H2,2-4H3

InChI Key

VHMRTROJRIAYFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2OCC=C

Origin of Product

United States

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